Seletracetam

Description

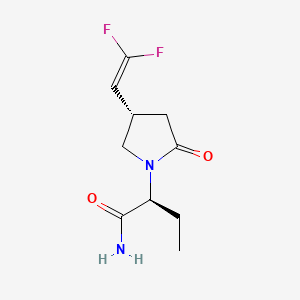

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4S)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O2/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15/h3,6-7H,2,4-5H2,1H3,(H2,13,16)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWPENAPCIFDSZ-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CC(CC1=O)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905079 | |

| Record name | (2S)-2-((4S)-4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357336-74-4 | |

| Record name | Seletracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357336-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seletracetam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357336744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seletracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-((4S)-4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELETRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFR2CH3QZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Seletracetam's Mechanism of Action on SV2A: A Technical Guide

Executive Summary: Seletracetam (UCB 44212) is a pyrrolidone-derived anticonvulsant, structurally related to levetiracetam, that exhibits a high affinity and stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A). [2, 3, 8] This interaction is the primary mechanism underlying its potent anti-seizure activity. [3, 12] this compound modulates the function of SV2A, a protein integral to the regulation of neurotransmitter release, thereby reducing neuronal hyperexcitability and hypersynchronization characteristic of epileptic seizures. [2, 7] It demonstrates approximately a tenfold higher binding affinity for SV2A than its predecessor, levetiracetam, and has shown a broad spectrum of activity in various preclinical models of both partial and generalized epilepsy. [3, 8, 13] Additionally, this compound has been observed to reduce high-voltage-activated N-type calcium currents, which may contribute to its overall effect of decreasing excessive neuronal activity. [2, 3] This document provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers and drug development professionals.

The SV2A Target in Epilepsy

Synaptic vesicle glycoprotein 2A (SV2A) is a 12-transmembrane protein found on the membranes of synaptic vesicles in neurons and endocrine cells. [4, 7] It is critically involved in the trafficking and exocytosis of these vesicles, processes essential for neurotransmission. [6, 7] While its precise molecular function is not fully elucidated, SV2A is understood to be a key modulator of synaptic function. [1, 9] Studies on SV2A knockout mice have demonstrated that its absence leads to severe seizures and early mortality, highlighting its importance in controlling neuronal excitability. [21, 25] The strong correlation between the binding affinity of levetiracetam and its derivatives to SV2A and their anticonvulsant potency in animal models firmly established SV2A as a valid therapeutic target for epilepsy. [1, 12, 20]

This compound: A High-Affinity, Selective SV2A Ligand

This compound was developed as a structural analogue of levetiracetam with the goal of achieving higher potency and efficacy. [8, 9] Structure-activity relationship studies identified that modifications at the amide nitrogen, particularly the addition of electronegative groups, enhanced anticonvulsant activity. [3] This led to the synthesis of this compound, which binds selectively and stereospecifically to SV2A with a significantly higher affinity than levetiracetam. [8] This enhanced binding affinity is strongly correlated with its potent seizure protection observed in preclinical epilepsy models. [3, 12]

Core Mechanism: High-Affinity Binding to SV2A

The cornerstone of this compound's action is its high-affinity interaction with SV2A. This binding is selective for the SV2A isoform, with no significant binding observed for the related SV2B and SV2C isoforms. [1, 20] This interaction is believed to induce or stabilize a specific conformation of the SV2A protein, thereby modulating its function in the synaptic vesicle cycle. [6, 7]

Quantitative Binding Data

The affinity of this compound for SV2A has been quantified and compared with other racetam-family anticonvulsants. This compound consistently demonstrates a higher affinity than levetiracetam.

| Compound | Binding Affinity (pIC50) | Relative Affinity vs. Levetiracetam | Reference |

| Levetiracetam | 5.7 | 1x | [1] |

| This compound | Not explicitly stated, but described as 10-fold higher than Levetiracetam | ~10x | [2][3][4] |

| Brivaracetam | Higher than Levetiracetam | >1x | [5] |

| ucb 30889 | 7.2 | ~32x |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.

In Silico Binding Site Analysis

While the crystal structure of SV2A with this compound is not available, molecular docking and dynamics simulations have provided insights into the binding site. These studies suggest that the binding pocket is located within the transmembrane hydrophilic core of SV2A. Key interactions include hydrogen bonds and hydrophobic interactions with specific residues such as T456, S665, W666, D670, and L689, which are crucial for ligand recognition and binding.

Functional Consequences of SV2A Modulation

Binding of this compound to SV2A modulates its role in the synaptic vesicle cycle, ultimately leading to a reduction in excessive, seizure-related neurotransmitter release. [2] SV2A is thought to regulate the size of the readily releasable pool (RRP) of synaptic vesicles and participate in a pre-fusion maturation step. [4, 9] By modulating SV2A, this compound is hypothesized to decrease the function of SV2A during vesicular priming, diminish the RRP, and thereby reduce presynaptic neurotransmitter release during periods of high-frequency neuronal firing. [9, 26] This action appears to be state-dependent, having a more pronounced effect on the hypersynchronized neuronal activity that underlies seizures, while having minimal impact on normal basal neurotransmission. [1]

Figure 1: Proposed modulation of the synaptic vesicle cycle by this compound.

Associated Mechanism: N-type Calcium Channel Blockade

In addition to its primary action on SV2A, in vitro studies have shown that this compound can reduce high-voltage-activated (HVA) calcium currents, specifically by blocking N-type calcium channels in pyramidal neurons. [2, 3, 8] Seizure generation involves sustained membrane depolarization and a significant influx of calcium. [2] By inhibiting N-type calcium channels, this compound can decrease this calcium influx, further contributing to the reduction of neuronal hyperexcitability and abnormal electrical discharges. [2, 3]

Figure 2: Dual mechanism of action proposed for this compound.

In Vivo Efficacy and Potency

This compound has demonstrated potent and broad-spectrum anticonvulsant activity across various animal models of acquired and genetic epilepsy. [3, 13, 18] A strong correlation is observed between its affinity for SV2A and its potency in these models. [1, 12] Unlike some traditional anti-seizure drugs, it showed no significant effect in the maximal electroshock seizure (MES) or pentylenetetrazol (PTZ) acute seizure models, similar to levetiracetam. [3, 7]

| Animal Model | Median Effective Dose (ED50) | Route of Administration | Reference |

| Audiogenic Seizures (mice) | 0.17 mg/kg | i.p. | |

| Hippocampal Kindling (rats) | 0.23 mg/kg | p.o. | |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | 0.15 mg/kg | i.p. | |

| Corneal Kindling (mice) | 0.31 mg/kg | i.p. |

Key Experimental Protocols

SV2A Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound) for the SV2A protein by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

-

Assay Incubation: Aliquots of the membrane preparation are incubated in a solution containing a fixed concentration of a radiolabeled SV2A ligand (e.g., [³H]ucb 30889) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand. The filters are washed to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a displacement curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Figure 3: Workflow for a competitive radioligand binding assay for SV2A.

In Vitro Neurotransmitter Release Assay

This assay measures the effect of a compound on the release of neurotransmitters from cultured neurons or brain slices, often in response to a depolarizing stimulus.

Methodology:

-

Cell Culture: Primary neurons or neuronal cell lines are cultured on plates.

-

Pre-incubation: The cultured cells are pre-incubated with the test compound (this compound) for a defined period.

-

Stimulation: Neurotransmitter release is stimulated by depolarizing the cells, typically by adding a high concentration of potassium chloride (KCl) to the medium.

-

Sample Collection: The extracellular medium (supernatant) is collected at specific time points before and after stimulation.

-

Quantification: The concentration of specific neurotransmitters (e.g., glutamate, GABA) in the collected samples is measured. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection is a common and sensitive method for this quantification.

-

Data Analysis: The amount of neurotransmitter released in the presence of the test compound is compared to the release in control (vehicle-treated) conditions.

References

- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Seletracetam for Synaptic Vesicle Glycoprotein 2A (SV2A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seletracetam (ucb 44212) is a pyrrolidone derivative and a structural analog of the anti-epileptic drug levetiracetam.[1][2] It was developed as a second-generation antiepileptic drug candidate targeting the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of synaptic vesicles and crucially involved in the regulation of neurotransmitter release.[3][4] Like levetiracetam and brivaracetam, this compound binds selectively and stereospecifically to SV2A.[2] Preclinical studies have demonstrated its potent, broad-spectrum anticonvulsant activity in various animal models of epilepsy. A strong correlation has been established between the SV2A binding affinity of these racetam analogs and their potency in protecting against seizures, underscoring SV2A as a validated target for antiepileptic drug discovery. This guide provides a detailed overview of the binding characteristics of this compound to SV2A, the experimental methods used for its characterization, and its proposed mechanism of action.

Quantitative Binding Affinity Data

This compound is characterized by its high affinity for the SV2A protein, which is reported to be approximately 10-fold greater than that of levetiracetam. While specific experimental Ki or IC50 values for this compound are not consistently reported in publicly available literature, its affinity can be contextualized by comparison with other well-characterized SV2A ligands like levetiracetam and brivaracetam. A study combining molecular dynamics and docking simulations calculated a Gibbs free energy of binding (ΔG) for this compound, which aligns with its high-affinity profile relative to levetiracetam.

The following table summarizes the comparative binding affinities of these SV2A ligands.

| Compound | Target | Binding Affinity (pIC50 / Relative Affinity) | Assay Method | Source |

| Levetiracetam | Human SV2A | pIC50: ~5.1 - 5.8 (Ki: ~8 µM) | Radioligand Displacement Assay | |

| This compound | Human SV2A | ~10-fold higher affinity than Levetiracetam | In Vitro Binding Assays | |

| Brivaracetam | Human SV2A | pIC50: ~6.9 (15 to 30-fold higher than Levetiracetam) | Radioligand Displacement Assay |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a higher binding affinity. The Ki value for Levetiracetam was measured at 37°C in brain tissue.

Experimental Protocols

The binding affinity of compounds like this compound to SV2A is typically determined using competitive radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions due to their robustness and sensitivity. The general principle involves measuring the displacement of a specific radiolabeled ligand from the SV2A protein by the unlabeled test compound (e.g., this compound).

Key Experimental Protocol: Radioligand Displacement Assay for SV2A Binding

This protocol is a synthesized representation based on methodologies described for levetiracetam and its analogs.

1. Preparation of SV2A-Containing Membranes:

-

Source: Membranes can be prepared from rodent brain tissue (e.g., cerebral cortex, hippocampus) or from cell lines engineered to express recombinant human SV2A (e.g., Chinese Hamster Ovary - CHO cells).

-

Homogenization: Frozen brain tissue is homogenized in a cold buffer solution (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4).

-

Centrifugation: The homogenate is subjected to differential centrifugation to isolate a crude membrane fraction (pellet). The pellet is washed multiple times by resuspension and centrifugation to remove cytosolic components.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

2. Radioligand Binding Assay (Filtration Method):

-

Radioligand: A tritiated high-affinity SV2A ligand, such as [³H]ucb 30889, is commonly used.

-

Incubation: The assay is performed in a multi-well plate format. Each well contains:

-

A fixed amount of the membrane preparation (e.g., 100 µg of protein).

-

A fixed concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889).

-

Varying concentrations of the unlabeled competitor compound (this compound).

-

Assay buffer.

-

-

Total and Non-Specific Binding:

-

Total Binding wells contain membranes and radioligand only.

-

Non-Specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of an unlabeled SV2A ligand (e.g., 1 mM levetiracetam) to saturate the SV2A binding sites.

-

-

Equilibrium: The plates are incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.

3. Separation and Detection:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

Mandatory Visualizations

Mechanism of Action

This compound exerts its effects by binding to SV2A, a protein that plays a modulatory role in synaptic vesicle exocytosis, the process by which neurotransmitters are released from the presynaptic terminal. While the precise molecular function of SV2A is still under investigation, it is understood to be essential for maintaining a readily releasable pool of synaptic vesicles, particularly during periods of high neuronal activity.

The binding of ligands like this compound to SV2A is thought to modulate the function of the protein, leading to a decrease in synaptic transmission. This action is believed to restore normal synaptic function and reduce the excessive neuronal activity that characterizes epileptic seizures. The interaction is stereospecific, and the affinity of racetam drugs for SV2A strongly correlates with their anticonvulsant potency.

Conclusion

This compound is a high-affinity ligand for the synaptic vesicle protein SV2A, demonstrating a binding affinity approximately ten times greater than its predecessor, levetiracetam. This interaction is believed to be the primary mechanism underlying its potent anticonvulsant properties. The characterization of this binding is achieved through robust methodologies, primarily radioligand displacement assays, which allow for the precise quantification of affinity. By modulating the function of SV2A, this compound influences synaptic vesicle exocytosis, thereby reducing neuronal hyperexcitability. The strong correlation between SV2A binding affinity and seizure protection across multiple racetam analogs solidifies SV2A's role as a critical target for the development of novel therapies for epilepsy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C10H14F2N2O2 | CID 9942725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Seletracetam in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletracetam (UCB 44212) is a pyrrolidone derivative, structurally related to levetiracetam, that exhibits high affinity for the synaptic vesicle protein 2A (SV2A).[1][2] It has demonstrated potent seizure suppression in various animal models of epilepsy.[1][2] Pharmacokinetic studies in animals have indicated that this compound is rapidly and highly absorbed, displaying linear and time-independent pharmacokinetics.[1] Furthermore, it has low plasma protein binding (<10%), suggesting a minimal potential for drug-drug interactions. While specific quantitative pharmacokinetic parameters in rodent models are not extensively available in public literature, this guide synthesizes the existing knowledge and provides detailed hypothetical experimental protocols based on standard methodologies for pharmacokinetic studies in rodents.

Introduction

This compound was developed by UCB Pharma as a potential antiepileptic drug with a mechanism of action centered on its high-affinity binding to SV2A. Preclinical studies in various animal models have highlighted its potent anticonvulsant effects. Understanding the pharmacokinetic profile and bioavailability of a drug candidate like this compound in preclinical rodent models is crucial for dose selection, interpretation of efficacy and toxicology studies, and prediction of human pharmacokinetics. This technical guide provides an overview of the known pharmacokinetic properties of this compound in rodents and outlines detailed experimental procedures for their determination.

Pharmacokinetic Profile of this compound

General Characteristics in Rodent Models:

-

Absorption: this compound is reported to be rapidly and highly absorbed in animals following oral administration.

-

Linearity: The pharmacokinetics of this compound are described as linear and time-independent in animals, implying that an increase in dose results in a proportional increase in plasma concentrations.

-

Protein Binding: this compound exhibits low plasma protein binding of less than 10%, which suggests a low likelihood of drug-drug interactions related to protein displacement.

-

Metabolism: The primary metabolic pathway for this compound is the hydrolysis of its acetamide group to form an inactive carboxylic acid metabolite.

-

Excretion: The parent drug and its metabolite are primarily eliminated through renal excretion.

Table 1: Qualitative Pharmacokinetic and Physicochemical Properties of this compound

| Parameter | Observation in Animal/In Vitro Studies | Citation |

| Absorption Rate | Rapid and high | |

| Pharmacokinetics | Linear and time-independent | |

| Plasma Protein Binding | < 10% | |

| Primary Metabolic Pathway | Hydrolysis of the acetamide group | |

| Primary Excretion Route | Renal |

Note: The majority of publicly available quantitative pharmacokinetic data for this compound is from human studies. While animal studies support a similar favorable profile, specific numerical values for rodent models are not published.

Table 2: Efficacy of this compound in Rodent Models of Epilepsy

| Rodent Model | Seizure Type | Effective Dose (ED₅₀) / Minimum Active Dose (MAD) | Route of Administration | Citation |

| Mouse | Corneal Kindling | 0.31 mg/kg (ED₅₀) | Intraperitoneal (i.p.) | |

| Mouse | Audiogenic Seizures | 0.17 mg/kg (ED₅₀) | Intraperitoneal (i.p.) | |

| Rat | Hippocampal Kindling | 0.23 mg/kg (MAD) | Oral (p.o.) | |

| GAERS Rat | Absence Seizures (Spike-and-Wave Discharges) | 0.15 mg/kg (ED₅₀) | Intraperitoneal (i.p.) |

Experimental Protocols

The following sections describe detailed methodologies for conducting pharmacokinetic and bioavailability studies of this compound in rodent models. These protocols are based on standard practices for preclinical drug development.

Animal Models

-

Species: Male Sprague-Dawley rats (250-300 g) and male CD-1 mice (25-30 g) are commonly used for pharmacokinetic studies.

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Animals should be fasted overnight before oral administration.

Drug Administration

-

Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose in water. For intravenous administration, a clear solution in a suitable vehicle like saline or polyethylene glycol (e.g., PEG400) and water is required.

-

Oral Administration (Gavage):

-

Accurately weigh each animal to determine the correct dosing volume.

-

Administer the this compound suspension directly into the stomach using a gavage needle of appropriate size for the animal.

-

-

Intravenous Administration:

-

Anesthetize the animal (e.g., with isoflurane).

-

Administer the this compound solution via a tail vein injection.

-

Sample Collection

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or jugular vein.

-

Use sparse sampling or serial bleeding techniques where appropriate to minimize the number of animals.

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Brain Tissue Sampling (for CNS distribution):

-

At the end of the blood collection period, euthanize the animals.

-

Perfuse the circulatory system with saline to remove blood from the brain.

-

Excise the brain, weigh it, and homogenize it in a suitable buffer.

-

Store the brain homogenate at -80°C until analysis.

-

Bioanalytical Method

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantifying this compound in plasma and brain homogenate due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Thaw plasma and brain homogenate samples on ice.

-

Perform protein precipitation by adding a solvent like acetonitrile containing an internal standard (a structurally similar compound not present in the samples).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions (Hypothetical):

-

LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

Mandatory Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow for a typical rodent pharmacokinetic study of this compound.

Bioanalytical Sample Processing Workflow

Caption: Bioanalytical sample processing workflow for this compound quantification.

Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound via SV2A modulation.

Conclusion

This compound demonstrates a promising preclinical profile with potent anticonvulsant activity in rodent models of epilepsy. Its reported pharmacokinetic properties in animals, including rapid and high absorption, linear kinetics, and low plasma protein binding, are favorable for a central nervous system drug. While detailed quantitative pharmacokinetic data in rodents are not extensively published, the provided experimental protocols offer a robust framework for conducting such studies to fully characterize the absorption, distribution, metabolism, and excretion of this compound. Further elucidation of its pharmacokinetic-pharmacodynamic relationship in these models will be critical for its continued development and potential clinical application.

References

In Vitro Characterization of Seletracetam's Effect on Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletracetam (ucb 44212) is a pyrrolidone derivative and a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the presynaptic terminal involved in the regulation of neurotransmitter release.[1][2] Developed as a potential antiepileptic drug, its mechanism of action is primarily attributed to its modulation of SV2A function. This technical guide provides an in-depth overview of the in vitro characterization of this compound's effects on neuronal cultures, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action

This compound exerts its effects on neuronal activity through a multi-faceted mechanism centered on its high-affinity and stereospecific binding to SV2A.[3] This interaction is believed to modulate synaptic vesicle exocytosis and consequently, neurotransmitter release.[3] Unlike its predecessor, Levetiracetam, this compound exhibits a significantly higher affinity for SV2A, contributing to its potent effects at lower concentrations.[1] Additionally, in vitro studies have demonstrated that this compound can inhibit high-voltage-activated (HVA) calcium currents, particularly N-type and to a lesser extent, Q-type channels, in pyramidal neurons. This dual action of modulating neurotransmitter release and reducing excessive calcium influx contributes to its ability to dampen neuronal hyperexcitability.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on neuronal cultures.

Table 1: Binding Affinity of this compound for SV2A

| Parameter | Value | Cell/Tissue Type | Reference |

| pKi | 7.1 | Rat Brain |

Table 2: Electrophysiological Effects of this compound on Neuronal Excitability

| Parameter | IC50 Value (nM) | Experimental Model | Effect | Reference |

| Paroxysmal Depolarization Shift (PDS) Duration | 241.0 ± 21.7 | Rat Cortical Slices | Reduction in the duration of epileptiform discharges. | |

| Action Potentials per PDS | 82.7 ± 9.7 | Rat Cortical Slices | Reduction in the number of action potentials fired during a PDS. | |

| Intracellular Ca2+ Rise during PDS | 345.0 ± 15.0 | Rat Cortical Slices | Decrease in the rise of intracellular calcium concentration accompanying epileptiform activity. |

Table 3: Effects of this compound on Synaptic Transmission

| Concentration Range | Experimental Model | Effect | Reference |

| 3-30 µM | Rat Hippocampal Slices | Enhancement of frequency- and dose-dependent short-term depression of CA1 field excitatory synaptic potentials. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the effects of this compound.

Primary Neuronal Culture Preparation

Objective: To establish healthy primary neuronal cultures from rodent brain tissue for subsequent pharmacological studies.

Materials:

-

Embryonic day 17-18 rat pups

-

Dissection medium (e.g., Hibernate-A)

-

Digestion solution (e.g., Papain and DNase I)

-

Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

-

Culture plates/coverslips coated with Poly-D-Lysine and Laminin

Procedure:

-

Euthanize pregnant rat and harvest embryonic pups.

-

Dissect cortical or hippocampal tissue in ice-cold dissection medium.

-

Mince the tissue and incubate in digestion solution at 37°C for 20-30 minutes.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium.

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) on coated culture plates or coverslips.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

Perform partial media changes every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).

SV2A Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the SV2A protein.

Materials:

-

Rat brain membrane preparations or cells expressing recombinant SV2A

-

Radioligand (e.g., [³H]-ucb 30889)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubate a fixed concentration of radioligand with varying concentrations of unlabeled this compound and the membrane preparation in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of this compound on neuronal excitability and synaptic transmission.

Materials:

-

Primary neuronal cultures on coverslips

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with KOH.

-

Patch pipettes (3-5 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

-

Microscope with manipulators

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

-

Pull a patch pipette and fill it with the intracellular solution.

-

Under visual guidance, approach a neuron with the patch pipette and form a gigaseal (>1 GΩ) by applying gentle suction.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents.

-

In current-clamp mode, inject current to elicit action potentials and measure changes in membrane potential.

-

To induce epileptiform activity (PDS), perfuse the neurons with a modified aCSF containing a GABAA receptor antagonist (e.g., bicuculline) and a potassium channel blocker (e.g., 4-aminopyridine).

-

Bath-apply this compound at various concentrations and record the changes in PDS duration, number of action potentials, and synaptic currents.

Neurotransmitter Release Assay (HPLC-based)

Objective: To quantify the effect of this compound on the release of neurotransmitters, such as glutamate, from neuronal cultures.

Materials:

-

Primary neuronal cultures

-

High-potassium stimulation buffer (e.g., aCSF with elevated KCl concentration)

-

HPLC system with a fluorescence or electrochemical detector

-

Derivatizing agent (e.g., o-phthalaldehyde)

Procedure:

-

Wash the neuronal cultures with a basal buffer.

-

Incubate the cells with this compound or vehicle for a defined period.

-

Stimulate neurotransmitter release by replacing the buffer with a high-potassium stimulation buffer for a short duration (e.g., 5 minutes).

-

Collect the extracellular medium (supernatant).

-

Stop the release by adding an ice-cold buffer.

-

Derivatize the amino acid neurotransmitters in the collected samples.

-

Analyze the samples using HPLC to separate and quantify the amount of released neurotransmitter.

-

Normalize the neurotransmitter release to the total protein content of the culture.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Objective: To assess the protective effect of this compound against neuronal cell death induced by excessive glutamate exposure.

Materials:

-

Primary neuronal cultures

-

Glutamate solution

-

Cell viability assay reagents (e.g., MTT, LDH assay kit)

Procedure:

-

Pre-incubate the neuronal cultures with various concentrations of this compound or vehicle for a specified time (e.g., 1-24 hours).

-

Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 15-30 minutes).

-

Wash the cells to remove glutamate and continue the incubation in the presence of this compound or vehicle for 24 hours.

-

Assess cell viability using a standard assay:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

-

Calculate the percentage of neuroprotection conferred by this compound compared to the glutamate-only treated group.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Action

References

The Early Discovery and Development of UCB 44212 (Seletracetam): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB 44212, also known as Seletracetam, is a pyrrolidone derivative that was investigated by UCB Pharma as a potential antiepileptic drug (AED).[1][2] Structurally related to levetiracetam, UCB 44212 was developed with the aim of providing a more potent and effective treatment for epilepsy.[1][2] This technical guide provides an in-depth overview of the early discovery and development history of UCB 44212, focusing on its synthesis, mechanism of action, preclinical pharmacology, and early clinical findings. The development of this compound has since been halted.[1]

Chemical Synthesis

The synthesis of UCB 44212, as detailed in patent WO2003014080, involves a multi-step process. While the full patent provides comprehensive details, the key steps are outlined below. The synthesis is crucial for establishing a reproducible manufacturing process for the active pharmaceutical ingredient.

(Detailed synthesis protocol to be populated based on the full patent document)

Mechanism of Action

UCB 44212 exhibits a dual mechanism of action, targeting key pathways involved in neuronal excitability.

1. High-Affinity Binding to Synaptic Vesicle Protein 2A (SV2A):

The primary mechanism of action of UCB 44212 is its high-affinity, stereospecific binding to the synaptic vesicle protein 2A (SV2A). SV2A is a crucial protein in the presynaptic terminal, where it is involved in the regulation of neurotransmitter release through the modulation of synaptic vesicle exocytosis. UCB 44212 displays a significantly higher affinity for SV2A compared to levetiracetam, which is thought to contribute to its enhanced potency. The precise downstream effects of this binding are still under investigation, but it is hypothesized to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability.

2. Modulation of N-type Calcium Channels:

In addition to its action on SV2A, UCB 44212 has been shown to inhibit high-voltage-activated N-type calcium channels. These channels play a critical role in the influx of calcium into presynaptic terminals, a key trigger for neurotransmitter release. By inhibiting these channels, UCB 44212 further reduces neuronal excitability and synaptic transmission.

References

A Deep Dive into the Structural and Functional Relationship Between Seletracetam and Levetiracetam

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional relationship between Seletracetam (UCB 44212) and its parent compound, Levetiracetam (Keppra®). Both are pyrrolidone-derived molecules belonging to the racetam class of compounds, investigated for their anticonvulsant properties. This compound was developed as a second-generation analogue of Levetiracetam with the goal of achieving higher potency and efficacy. While Levetiracetam is a widely prescribed antiepileptic drug (AED), the clinical development of this compound was ultimately halted.[1][2] This paper will dissect the key structural modifications, their impact on pharmacological activity, and the underlying mechanisms of action, providing valuable insights for researchers in neuroscience and medicinal chemistry.

Core Structural Comparison

The foundational structure for both molecules is the 2-oxopyrrolidine ring. Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[3] this compound is a direct derivative, maintaining the same stereochemistry at the α-carbon of the butanamide side chain, but introducing a critical substitution at the 4th position of the pyrrolidine ring.[1]

The key structural distinction lies in the side chain at the C4 position of the pyrrolidine nucleus:

-

Levetiracetam possesses a simple ethyl group at this position.

-

This compound features a (4R)-4-(2,2-Difluoroethenyl) group.[1]

This substitution of an ethyl group with a difluoroethenyl group is the primary modification responsible for the altered pharmacological profile of this compound.

Table 1: Chemical and Physical Properties

| Property | Levetiracetam | This compound |

| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanamide | (2S)-2-[(4R)-4-(2,2-Difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanamide |

| Molecular Formula | C₈H₁₄N₂O₂ | C₁₀H₁₄F₂N₂O₂ |

| Molar Mass | 170.21 g·mol⁻¹ | 216.232 g·mol⁻¹ |

| Core Structure | 2-oxopyrrolidine | 2-oxopyrrolidine |

| Key Substituent | Ethyl group | 2,2-Difluoroethenyl group |

Structure-Activity Relationship (SAR) and Mechanism of Action

The primary molecular target for both Levetiracetam and this compound is the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is an integral membrane protein found in the vesicles of most synapses and is crucial for the proper regulation of neurotransmitter release. The binding of these drugs to SV2A is stereospecific and correlates strongly with their anticonvulsant potency.

The structural modification in this compound significantly enhances its interaction with SV2A. Structure-activity relationship studies have shown that the introduction of the electronegative difluoro group on the vinyl substituent at the C4 position of the pyrrolidine ring leads to a marked increase in binding affinity for SV2A. This enhanced affinity is the molecular basis for this compound's increased potency compared to Levetiracetam.

Caption: Logical flow of the Structure-Activity Relationship.

The binding to SV2A is thought to modulate its function, leading to a decrease in presynaptic neurotransmitter release, particularly during periods of high neuronal activity characteristic of seizures. This restores the neuron's ability to regulate exocytosis and reduces neuronal hyperexcitability.

Caption: Proposed mechanism of action at the SV2A protein.

In addition to its primary action at SV2A, this compound has been shown to be an N-type calcium channel blocker. This action provides a secondary mechanism for reducing neuronal excitability by directly inhibiting the influx of calcium that is critical for triggering neurotransmitter release during high-voltage activation. Levetiracetam has also been reported to modulate N-type calcium channels, though its primary mechanism is attributed to SV2A binding.

Comparative Pharmacological and Pharmacokinetic Data

The structural differences between the two compounds translate directly into distinct pharmacological and pharmacokinetic profiles. This compound exhibits a significantly higher affinity for SV2A and, consequently, greater potency in preclinical models.

Table 2: Comparative Pharmacological and Pharmacokinetic Properties

| Parameter | Levetiracetam | This compound |

| SV2A Binding Affinity (pKi) | ~6.1 | ~7.1 (10-fold higher than Levetiracetam) |

| In Vitro Potency | Effective at ~32 µM | Effective at ~3.2 µM (10-fold more potent) |

| Oral Bioavailability | ≈100% | >90% |

| Elimination Half-life | 6–8 hours | ~8 hours |

| Metabolism | ~24% metabolized to an inactive metabolite | ~53-60% metabolized to an inactive carboxylic acid metabolite |

| Primary Excretion | Renal (unchanged drug) | Renal (unchanged drug and metabolite) |

Synthesis Overview

The synthesis of these chiral molecules requires stereospecific methods to ensure the correct enantiomer is produced.

-

Levetiracetam: Industrial synthesis typically starts from the chiral precursor (S)-2-aminobutanol. The process involves reactions to form the pyrrolidone ring followed by amidation to yield the final (S)-enantiomer of Levetiracetam.

-

This compound: The synthesis is more complex due to the need to introduce the difluoroethenyl group with the correct stereochemistry. One patented method involves the condensation of dimethyl itaconate with tert-butyl L-2-aminobutyrate to form the pyrrolidinone ring, followed by a series of reduction, oxidation, and olefination steps to install the difluoroethenyl moiety.

References

Seletracetam: A Technical Guide to its Dual Mechanism of Action with a Focus on N-Type Calcium Channel Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletracetam (UCB 44212) is a pyrrolidone-derived anticonvulsant agent, structurally related to levetiracetam, that was under development for the treatment of epilepsy.[1] Its mechanism of action is distinguished by a dual functionality: high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A) and the blockade of N-type voltage-gated calcium channels.[1][2] This technical guide provides an in-depth analysis of this compound's role as an N-type calcium channel blocker, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. While development of this compound has been halted, its unique pharmacological profile remains of significant interest for the development of future antiepileptic drugs.[1]

Introduction: The Dual-Targeting Paradigm of this compound

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability and synchronization.[2] The therapeutic strategy for many antiepileptic drugs (AEDs) involves the modulation of ion channels and neurotransmitter systems to dampen this hyperexcitability. This compound emerged as a promising candidate due to its potent seizure suppression in various preclinical models of both partial and generalized epilepsy.

Its primary mechanism of action involves binding with high affinity to the synaptic vesicle protein 2A (SV2A), a key protein in the regulation of neurotransmitter release. This compound exhibits a tenfold higher affinity for SV2A compared to its predecessor, levetiracetam. This interaction is thought to modulate synaptic vesicle exocytosis, thereby reducing the propagation of seizure activity.

In addition to its effects on SV2A, compelling evidence demonstrates that this compound also directly modulates neuronal excitability by inhibiting high-voltage-activated (HVA) calcium channels, with a notable selectivity for the N-type (Cav2.2) subtype. This guide will focus on the latter mechanism, exploring the experimental evidence and methodologies that define this compound's role as an N-type calcium channel blocker.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound on neuronal excitability and calcium influx has been quantified in several key in vitro studies. The following tables summarize the critical IC50 values, providing a clear comparison of its effects on different parameters.

Table 1: Inhibitory Potency of this compound on Epileptiform Activity

| Parameter | IC50 Value (nM) | Cell Type | Model |

| Duration of Paroxysmal Depolarization Shifts (PDSs) | 241.0 ± 21.7 | Rat Cortical Layer V Pyramidal Neurons | In vitro slice model of epileptic activity |

| Number of Action Potentials per PDS | 82.7 ± 9.7 | Rat Cortical Layer V Pyramidal Neurons | In vitro slice model of epileptic activity |

| Intracellular Ca2+ ([Ca2+]i) Rise During PDSs | 345.0 ± 15.0 | Rat Cortical Layer V Pyramidal Neurons | In vitro slice model of epileptic activity |

Data sourced from Pisani et al., 2009.

Table 2: Inhibitory Potency of this compound on High-Voltage-Activated Calcium Currents (HVACCs)

| Parameter | IC50 Value (nM) | Cell Type | Method |

| Total High-Voltage-Activated Calcium Currents (HVACCs) | 271.0 ± 2.1 | Acutely Dissociated Rat Cortical Pyramidal Neurons | Whole-cell patch-clamp electrophysiology |

Data sourced from Pisani et al., 2009.

These data highlight the potent inhibitory effect of this compound on both the electrophysiological manifestations of epileptiform activity and the underlying calcium dynamics, with IC50 values in the nanomolar range.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established this compound's activity as an N-type calcium channel blocker.

In Vitro Slice Electrophysiology for Epileptiform Activity

This protocol, adapted from studies investigating the effects of this compound on paroxysmal depolarization shifts (PDSs), provides a framework for inducing and recording epileptiform activity in cortical slices.

Objective: To assess the effect of this compound on the duration and frequency of action potentials during PDSs, and the associated intracellular calcium influx.

Materials:

-

Wistar rats (postnatal days 14-21)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2 / 5% CO2.

-

Epileptogenic solution: aCSF with 0 mM MgCl2 and 50 µM bicuculline methiodide.

-

This compound stock solution.

-

Microfluorometric imaging setup with a calcium-sensitive dye (e.g., Fura-2 AM).

-

Electrophysiology recording setup with patch-clamp amplifier.

Procedure:

-

Slice Preparation: Anesthetize the animal and decapitate. Rapidly remove the brain and place it in ice-cold aCSF. Prepare 200-300 µm thick coronal slices of the sensorimotor cortex using a vibratome.

-

Incubation: Transfer slices to a holding chamber with aCSF at room temperature for at least 1 hour to recover.

-

Recording: Place a single slice in a recording chamber on the stage of an upright microscope and perfuse with the epileptogenic solution to induce PDSs.

-

Cell Identification: Identify Layer V pyramidal neurons for recording.

-

Electrophysiological Recording: Perform whole-cell patch-clamp recordings in current-clamp mode to record membrane potential and action potentials.

-

Calcium Imaging: Simultaneously perform microfluorometric measurements of intracellular calcium concentration ([Ca2+]i) using a calcium-sensitive dye.

-

Drug Application: After establishing a stable baseline of PDS activity, perfuse the slice with the epileptogenic solution containing varying concentrations of this compound.

-

Data Analysis: Measure the duration of PDSs, the number of action potentials per PDS, and the peak amplitude of the [Ca2+]i transient before and after drug application. Calculate the IC50 values for each parameter.

Whole-Cell Patch-Clamp Electrophysiology for HVACCs

This protocol details the methodology for isolating and recording high-voltage-activated calcium currents (HVACCs) from acutely dissociated neurons to directly assess the inhibitory effect of this compound.

Objective: To determine the IC50 of this compound for the inhibition of total HVACCs and to identify the specific subtypes of calcium channels targeted.

Materials:

-

Wistar rats (postnatal days 14-21)

-

Enzymatic solution for dissociation (e.g., papain).

-

External solution for recording containing (in mM): 135 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, and 0.001 TTX, pH adjusted to 7.4 with TEA-OH.

-

Internal pipette solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 5 ATP-Mg, and 0.1 GTP-Li, pH adjusted to 7.2 with CsOH.

-

This compound stock solution.

-

Specific calcium channel blockers: ω-conotoxin GVIA (N-type) and ω-conotoxin MVIIC (P/Q-type).

-

Patch-clamp electrophysiology setup.

Procedure:

-

Neuronal Dissociation: Prepare a suspension of single pyramidal neurons from the sensorimotor cortex by enzymatic and mechanical dissociation.

-

Cell Plating: Plate the dissociated neurons in a recording dish.

-

Recording: Perform whole-cell patch-clamp recordings in voltage-clamp mode.

-

Voltage Protocol: Hold the neuron at a membrane potential of -80 mV and apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit HVACCs.

-

Drug Application: After recording a stable baseline of HVACCs, apply varying concentrations of this compound to the external solution.

-

Identification of Channel Subtypes: To determine the contribution of N-type and P/Q-type channels, apply specific blockers (ω-conotoxin GVIA and ω-conotoxin MVIIC) before and after the application of this compound.

-

Data Analysis: Measure the peak amplitude of the HVACCs before and after the application of this compound and the specific channel blockers. Calculate the percentage of inhibition and the IC50 value for this compound on total HVACCs. Analyze the occlusion of this compound's effect by the specific blockers to determine the targeted channel subtypes.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of N-Type Calcium Channel Blockade by this compound

Caption: Signaling pathway of this compound's blockade of N-type calcium channels.

Experimental Workflow for Investigating HVACC Inhibition

Caption: Experimental workflow for HVACC inhibition studies using patch-clamp.

Logical Relationship of this compound's Dual Mechanism

Caption: Logical relationship of this compound's dual mechanism of action.

Discussion and Future Perspectives

The evidence strongly supports that this compound's anticonvulsant properties are, in part, mediated by its direct inhibition of N-type calcium channels. This action complements its primary, high-affinity binding to SV2A, resulting in a multifaceted approach to reducing neuronal hyperexcitability. The blockade of N-type calcium channels directly reduces the influx of calcium into presynaptic terminals, a critical step for neurotransmitter release. This reduction in calcium influx, coupled with the modulation of SV2A's function in vesicle cycling, likely leads to a more profound suppression of excessive synaptic transmission than could be achieved by targeting either mechanism alone.

The potent, nanomolar efficacy of this compound at N-type calcium channels is a significant finding. It positions this compound among the more potent small-molecule modulators of this channel subtype. While the development of this compound was discontinued, the insights gained from its dual-targeting mechanism provide a valuable blueprint for the rational design of next-generation antiepileptic drugs. Future research could focus on developing compounds that optimize the balance of activity at both SV2A and N-type calcium channels to maximize therapeutic efficacy while minimizing potential side effects. Furthermore, exploring the potential of this dual-mechanism approach in other neurological disorders characterized by neuronal hyperexcitability could be a fruitful area of investigation.

References

Methodological & Application

Protocol for In Vivo Administration of Seletracetam in Mice: Application Notes for Preclinical Epilepsy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletracetam (UCB 44212) is a potent, high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), demonstrating significant anticonvulsant properties in various preclinical models of epilepsy.[1][2] Structurally related to levetiracetam, this compound exhibits a distinct preclinical profile, offering a valuable tool for investigating the role of SV2A in epileptogenesis and for the development of novel anti-seizure therapies.[1] These application notes provide detailed protocols for the in vivo administration of this compound to mice, focusing on its application in two widely used epilepsy models: the corneal kindling model and the audiogenic seizure model. This document includes information on the mechanism of action, pharmacokinetic properties, preparation of dosing solutions, and comprehensive experimental procedures.

Introduction

This compound is an anti-epileptic agent that modulates the function of the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[3] By binding to SV2A, this compound is thought to stabilize the release of neurotransmitters, thereby reducing neuronal hyperexcitability that underlies seizure activity.[3] Additionally, this compound has been shown to act as a blocker of N-type calcium channels, further contributing to its anticonvulsant effects by reducing calcium influx during high-voltage activation characteristic of epilepsy. The development of this compound has been halted, but it remains a valuable research tool.

Mechanism of Action

The primary mechanism of action of this compound is its high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A). SV2A is a crucial component of the synaptic vesicle cycle, playing a key role in the trafficking and function of synaptotagmin-1, the primary calcium sensor for synchronous neurotransmitter release. By modulating SV2A, this compound influences the priming of synaptic vesicles, making them less likely to fuse with the presynaptic membrane and release neurotransmitters in response to an action potential. This leads to a reduction in excessive neuronal firing.

This compound also exhibits activity as an N-type calcium channel blocker. This dual mechanism of action contributes to its potent anticonvulsant effects by both reducing the probability of neurotransmitter release and decreasing the influx of calcium that triggers this release.

Mechanism of Action of this compound.

Pharmacokinetic Properties

While comprehensive pharmacokinetic data for this compound in mice is limited, studies in animals and humans have established key characteristics.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | >90% | Human | |

| Plasma Protein Binding | <10% | Animal | |

| Half-life (t1/2) | ~8 hours | Human | |

| Metabolism | Hydrolysis of acetamide group to an inactive carboxylic acid metabolite | Human | |

| Excretion | Primarily renal | Human |

Note: The pharmacokinetic parameters of the related compound, Levetiracetam, have been studied more extensively in mice and can provide some guidance. For instance, after a single oral dose of 20 mg/kg of Levetiracetam in pediatric patients (4-12 years), the Cmax was 31.3 ± 6.7 µg/mL and Tmax was approximately 1.0 hour.

Experimental Protocols

Preparation of Dosing Solutions

For Intraperitoneal (i.p.) Administration:

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo use, it is recommended to prepare a stock solution in DMSO and then dilute it with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be minimized to avoid potential toxicity, ideally below 10% and preferably as low as 1-5%.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Sterile 0.9% saline or PBS

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be dosed.

-

Weigh the this compound powder accurately and place it in a sterile tube.

-

Add the required volume of DMSO to dissolve the this compound. Vortex thoroughly to ensure complete dissolution.

-

In a separate sterile tube, add the required volume of sterile saline or PBS.

-

Slowly add the this compound/DMSO stock solution to the saline/PBS while vortexing to prevent precipitation.

-

The final dosing solution should be clear and administered at a volume of 5-10 mL/kg body weight.

-

Prepare a vehicle control solution with the same final concentration of DMSO in saline/PBS.

For Oral (p.o.) Administration (Gavage):

For oral administration via gavage, this compound can be suspended or dissolved in an appropriate vehicle. Given its limited water solubility, a suspension in a vehicle like 0.5% methylcellulose or a solution in a palatable vehicle can be used.

Materials:

-

This compound powder

-

0.5% methylcellulose in sterile water, or a palatable vehicle like a sucralose solution

-

Mortar and pestle (for suspension)

-

Stir plate and stir bar

-

Oral gavage needles (20-22 gauge, curved or straight with a ball tip)

Protocol for Suspension:

-

Weigh the required amount of this compound.

-

If preparing a suspension, use a mortar and pestle to grind the powder to a fine consistency.

-

Gradually add the 0.5% methylcellulose vehicle to the powder while triturating to create a uniform suspension.

-

Transfer the suspension to a beaker and stir continuously on a stir plate while drawing up individual doses to ensure homogeneity.

-

Administer a volume of 5-10 mL/kg body weight.

-

Prepare a vehicle-only control (0.5% methylcellulose).

Corneal Kindling Model in Mice

The corneal kindling model is used to study the development and suppression of secondarily generalized seizures.

Materials:

-

Corneal electrodes

-

Electrical stimulator

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Conductive gel or saline

Protocol:

-

Administer this compound or vehicle control at the desired dose and route.

-

After the appropriate pre-treatment time, apply a drop of topical anesthetic to each eye of the mouse.

-

Apply a small amount of conductive gel or saline to the corneal electrodes.

-

Gently place the electrodes on the corneas of the mouse.

-

Deliver a constant current stimulation (e.g., 2-4 mA, 60 Hz, for 1-3 seconds).

-

Immediately after stimulation, observe the mouse for seizure activity and score according to the Racine scale.

-

Repeat the stimulation at regular intervals (e.g., once or twice daily) for a set number of days to induce kindling.

-

The anticonvulsant effect of this compound is determined by a reduction in seizure score or a delay in the kindling acquisition compared to the vehicle-treated group.

Racine Scale for Seizure Scoring:

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with generalized convulsions.

Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to seizures induced by loud auditory stimuli, making them a useful model for studying generalized tonic-clonic seizures.

Materials:

-

Audiogenic seizure chamber (a sound-attenuating chamber with a speaker)

-

Sound generator capable of producing a high-intensity, high-frequency sound

-

Sound level meter

Protocol:

-

Use DBA/2 mice at an age of high susceptibility (typically 21-28 days old).

-

Administer this compound or vehicle control at the desired dose and route.

-

After the appropriate pre-treatment time, place the mouse individually into the audiogenic seizure chamber.

-

Allow for a brief acclimatization period (e.g., 1 minute).

-

Expose the mouse to a high-intensity auditory stimulus (e.g., 110-120 dB, 10-20 kHz) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

-

Observe and score the seizure response.

-

The efficacy of this compound is determined by the prevention of seizures or a reduction in the severity of the seizure response.

Seizure Scoring for Audiogenic Seizures:

-

0: No response.

-

1: Wild running.

-

2: Clonic seizure (loss of posture).

-

3: Tonic seizure (hindlimb extension).

-

4: Respiratory arrest and death.

General Experimental Workflow.

Data Presentation

The anticonvulsant efficacy of this compound should be presented in a clear, quantitative manner. Dose-response curves can be generated to determine the median effective dose (ED50).

Efficacy of this compound in Mouse Seizure Models

| Seizure Model | Route of Administration | ED50 (mg/kg) | Mouse Strain | Reference |

| Corneal Kindling | i.p. | 0.31 | Not Specified | |

| Audiogenic Seizures | i.p. | 0.17 | Not Specified |

Note: The above ED50 values are from studies where the specific mouse strain was not detailed. It is crucial to determine the ED50 in the specific strain being used in your research.

Conclusion

This compound is a potent SV2A ligand with demonstrated efficacy in preclinical models of epilepsy. The protocols outlined in these application notes provide a framework for the in vivo administration of this compound in mice to investigate its anticonvulsant properties. Careful attention to the preparation of dosing solutions and the standardized execution of seizure models are essential for obtaining reliable and reproducible data. Further research into the detailed pharmacokinetic and pharmacodynamic profile of this compound in different mouse strains will continue to enhance its utility as a tool for epilepsy research.

References

Using Seletracetam to Elucidate SV2A Function in Synaptic Transmission: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seletracetam, a pyrrolidone derivative structurally related to the anti-epileptic drug levetiracetam, serves as a high-affinity, selective ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A).[1][2][3] SV2A is an integral membrane protein found in synaptic vesicles and is crucial for the normal regulation of neurotransmitter release.[4][5] Due to its enhanced potency and specificity compared to levetiracetam, this compound is an invaluable research tool for investigating the precise role of SV2A in synaptic transmission and plasticity. These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to study SV2A function.

Mechanism of Action

This compound exerts its effects by binding stereospecifically to SV2A, a protein involved in the priming of synaptic vesicles for exocytosis. This interaction is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability. Studies have shown a strong correlation between the binding affinity of racetam analogs to SV2A and their anticonvulsant potency. This compound binds to SV2A with an affinity approximately 10-fold higher than that of levetiracetam. While the precise downstream effects of this binding are still under investigation, evidence suggests that this compound can influence Ca2+ dynamics by inhibiting N-type calcium channels, further contributing to the regulation of neurotransmitter release.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for experimental design and comparison.

Table 1: Binding Affinity for SV2A

| Compound | Binding Affinity (ΔG, kcal/mol) | Relative Affinity vs. Levetiracetam |

| Levetiracetam | -5.26 to -8.82 | 1x |

| This compound | Higher than Levetiracetam | ~10x |

| Brivaracetam | Higher than Levetiracetam | - |

| UCB30889 | Highest among analogs | - |

Data compiled from molecular dynamics and docking simulations. The affinity pattern is consistent with experimental binding data.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Oral Bioavailability | >90% |

| Time to Cmax | ~1 hour |

| Plasma Protein Binding | <10% |

| Half-life (in humans) | ~8 hours |

| Primary Elimination Route | Renal Excretion (30% unchanged, 60% as inactive metabolite) |

Data from pharmacokinetic studies in animals and initial human trials.

Table 3: In Vivo Efficacy of this compound in Animal Models of Epilepsy

| Animal Model | Endpoint | ED50 / Effective Dose |

| Audiogenic Seizure Susceptible Mice | Seizure Suppression | Potent activity observed |

| Amygdala-Kindled Rats | Increased Seizure Threshold | More potent than levetiracetam |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Suppression of Spike-and-Wave Discharges | Potent activity observed |

| Pilocarpine-Induced Seizures (Mice) | Protection against Secondarily Generalized Seizures | ED50 = 17 mg/kg (i.p.) for Levetiracetam (as a reference) |

This compound consistently demonstrates potent anti-seizure activity across various models, often exceeding the potency of levetiracetam.

Experimental Protocols

Here we provide detailed protocols for key experiments to investigate the function of SV2A using this compound.

Protocol 1: SV2A Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for SV2A using a radiolabeled ligand.

Materials:

-

Rat brain cortex tissue

-

Membrane preparation buffer (e.g., Tris-HCl)

-

[³H]-ucb 30889 (radioligand)

-

This compound or other test compounds

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In a microtiter plate, combine the prepared brain membranes (100 µg of protein) with a fixed concentration of [³H]-ucb 30889 (e.g., 1.8 nM).

-

Competition: Add varying concentrations of this compound or other unlabeled test compounds to compete with the radioligand for binding to SV2A.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Electrophysiology in Hippocampal Slices

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of rat hippocampal slices to assess the effect of this compound on synaptic transmission.

Materials:

-

Rat hippocampal slices (350-400 µm thick)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Bipolar stimulating electrode

-

Glass recording microelectrode

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation: Prepare transverse hippocampal slices from a rat brain in ice-cold, oxygenated sucrose-based cutting solution.

-

Recovery: Allow slices to recover in oxygenated aCSF at 34°C for 30 minutes, followed by at least 1 hour at room temperature.

-

Recording Setup: Transfer a slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 34°C.

-

Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-